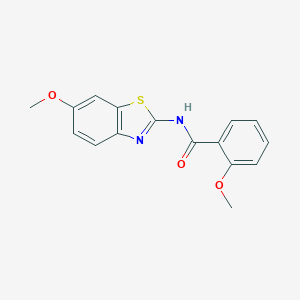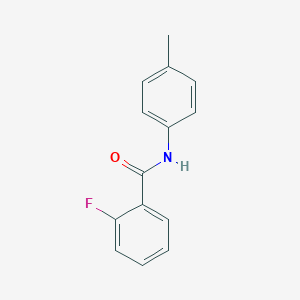
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide, also known as BAY-43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mécanisme D'action
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide works by inhibiting the activity of several protein kinases, including RAF kinase, VEGFR, and PDGFR. By doing so, it disrupts the signaling pathways that are involved in the regulation of cell growth and proliferation. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, its efficacy can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide. One area of research is the development of more specific inhibitors that target only the desired protein kinases. Another area of research is the combination of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its efficacy. Finally, the use of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, is also an area of active research.
Méthodes De Synthèse
The synthesis of 3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide involves several steps, including the reaction of 4-morpholin-4-ylphenol with butyl chloroformate, followed by the reaction with 3-aminobenzamide. The final product is obtained after purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, VEGFR, and PDGFR. These kinases are involved in the regulation of cell growth and proliferation, and their dysregulation is often associated with the development and progression of cancer.
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-butoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-13-26-20-6-4-5-17(16-20)21(24)22-18-7-9-19(10-8-18)23-11-14-25-15-12-23/h4-10,16H,2-3,11-15H2,1H3,(H,22,24) |
Clé InChI |
HHMUZQQWZLVMTF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)


![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)



![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

